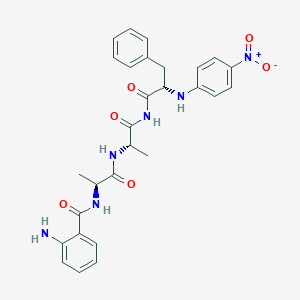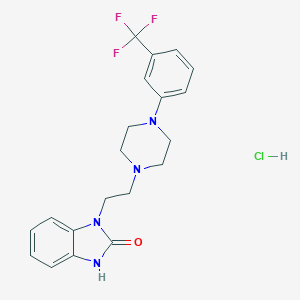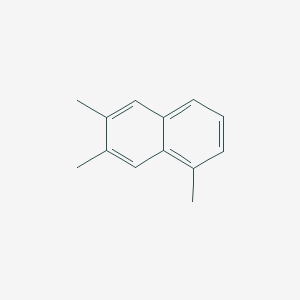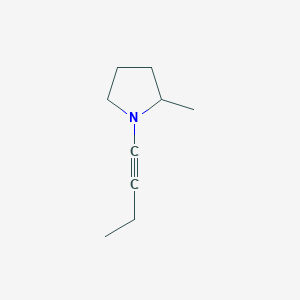
1-But-1-ynyl-2-methylpyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-But-1-ynyl-2-methylpyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as BMPP and is a member of the pyrrolidine family. BMPP is a highly reactive compound that can be used in various research applications, including drug discovery, chemical synthesis, and material science.
Mécanisme D'action
BMPP interacts with biological targets through covalent bonding. It can form irreversible covalent bonds with various amino acid residues, including cysteine and histidine. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function. BMPP has been shown to interact with various targets, including proteases, kinases, and ion channels.
Effets Biochimiques Et Physiologiques
BMPP has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by inhibiting the activity of proteases involved in cell survival pathways. BMPP has also been shown to inhibit the activity of kinases involved in inflammation, making it a potential therapeutic agent for inflammatory diseases. In addition, BMPP has been shown to modulate the function of ion channels, making it a potential therapeutic agent for neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BMPP has several advantages and limitations when used in lab experiments. One advantage is its high reactivity, which allows for the efficient synthesis of complex compounds. BMPP also has a unique mechanism of action, making it a valuable tool for drug discovery and material science. However, BMPP's high reactivity can also be a limitation, as it can lead to the formation of unwanted byproducts. Additionally, BMPP's irreversible binding to biological targets can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of BMPP in scientific research. One potential direction is the development of BMPP-based therapeutics for various diseases, including cancer and inflammation. Another potential direction is the use of BMPP as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to understand the full range of biological targets that BMPP can interact with and the potential implications for drug discovery and material science.
Méthodes De Synthèse
The synthesis of BMPP involves the reaction of 1-bromo-1-butene with 2-methylpyrrolidine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of BMPP. This method of synthesis is highly efficient and yields high-quality BMPP with minimal impurities.
Applications De Recherche Scientifique
BMPP has been widely used in scientific research due to its unique properties. It has been shown to have potential applications in drug discovery, as it can interact with various biological targets, including receptors and enzymes. BMPP has also been used in chemical synthesis as a building block for the synthesis of more complex compounds. In material science, BMPP has been used as a stabilizer for nanoparticles and as a precursor for the synthesis of polymer materials.
Propriétés
Numéro CAS |
114143-76-9 |
|---|---|
Nom du produit |
1-But-1-ynyl-2-methylpyrrolidine |
Formule moléculaire |
C9H15N |
Poids moléculaire |
137.22 g/mol |
Nom IUPAC |
1-but-1-ynyl-2-methylpyrrolidine |
InChI |
InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h9H,3,5-6,8H2,1-2H3 |
Clé InChI |
SGVAWWQBFHRJIM-UHFFFAOYSA-N |
SMILES |
CCC#CN1CCCC1C |
SMILES canonique |
CCC#CN1CCCC1C |
Synonymes |
Pyrrolidine, 1-(1-butynyl)-2-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B47783.png)

![3,7-Bis(ethoxymethyl)-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B47785.png)

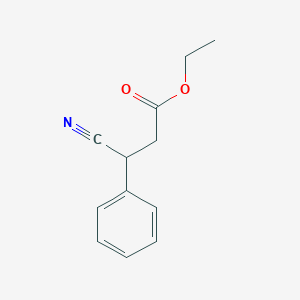

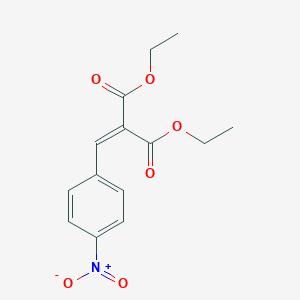
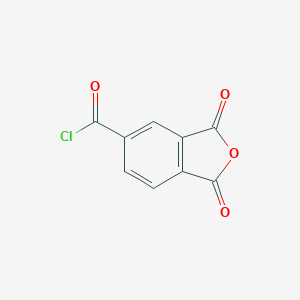
![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)

